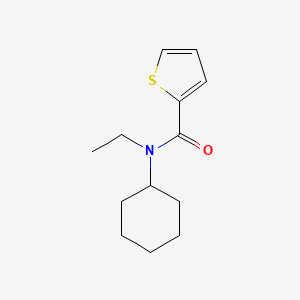
N,N-DI(3-PYRIDYL)TEREPHTHALAMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-DI(3-PYRIDYL)TEREPHTHALAMIDE is a semi-rigid ligand known for its coordination properties with metal ions. This compound is widely studied in the field of coordination chemistry due to its ability to form coordination polymers and metal-organic frameworks. The structure of this compound consists of a terephthalamide core with two 3-pyridyl groups attached to the nitrogen atoms, making it a versatile ligand for various metal ions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N-DI(3-PYRIDYL)TEREPHTHALAMIDE typically involves the reaction of terephthaloyl chloride with 3-aminopyridine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated purification systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: N,N-DI(3-PYRIDYL)TEREPHTHALAMIDE undergoes various chemical reactions, including:
Coordination Reactions: Forms coordination polymers with metal ions such as cadmium, copper, and cobalt.
Substitution Reactions: The pyridyl groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions:
Coordination Reactions: Metal salts (e.g., cadmium nitrate, copper acetate) and dicarboxylic acids (e.g., benzene-1,2-dicarboxylic acid) in aqueous or organic solvents.
Substitution Reactions: Electrophiles such as alkyl halides in the presence of a base.
Major Products:
Coordination Polymers: Complexes with various topologies, including one-dimensional ladders and two-dimensional layers.
Substitution Products: Alkylated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
N,N-DI(3-PYRIDYL)TEREPHTHALAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a ligand in the synthesis of coordination polymers and metal-organic frameworks. These materials have applications in gas storage, separation, and catalysis.
Biology: Potential use in the development of metal-based drugs and imaging agents due to its ability to coordinate with metal ions.
Medicine: Investigated for its potential in drug delivery systems and as a scaffold for the development of therapeutic agents.
Industry: Utilized in the production of advanced materials with specific properties such as luminescence and magnetic behavior.
Wirkmechanismus
The mechanism of action of N,N-DI(3-PYRIDYL)TEREPHTHALAMIDE primarily involves its coordination with metal ions. The nitrogen atoms in the pyridyl groups and the amide nitrogen atoms act as donor sites, forming stable complexes with metal ions. These complexes can exhibit unique properties such as luminescence, magnetic behavior, and catalytic activity. The molecular targets and pathways involved depend on the specific metal ion and the application of the complex.
Vergleich Mit ähnlichen Verbindungen
N,N’-Bis(4-pyridyl)terephthalamide: Similar structure but with pyridyl groups attached at the 4-position.
N,N’-Bis(3-pyridyl)adipoamide: Contains an adipoamide core instead of a terephthalamide core.
Uniqueness: N,N-DI(3-PYRIDYL)TEREPHTHALAMIDE is unique due to its semi-rigid structure, which allows for the formation of diverse coordination polymers with various topologies. Its ability to form stable complexes with a wide range of metal ions makes it a versatile ligand in coordination chemistry.
Eigenschaften
IUPAC Name |
1-N,4-N-dipyridin-3-ylbenzene-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O2/c23-17(21-15-3-1-9-19-11-15)13-5-7-14(8-6-13)18(24)22-16-4-2-10-20-12-16/h1-12H,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORXJMMUTXRTWHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)C2=CC=C(C=C2)C(=O)NC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24806830 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-(2,4-dimethoxyphenyl)-1-methyl-3-(2-phenylethyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B7580408.png)



![1-[(3,4-Dimethylphenyl)methyl]piperidine-3-carboxamide](/img/structure/B7580444.png)

![2H-triazolo[4,5-b]pyridine-5-carboxamide](/img/structure/B7580453.png)

![4-(4,7-Diaza-spiro[2.5]oct-7-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B7580474.png)


